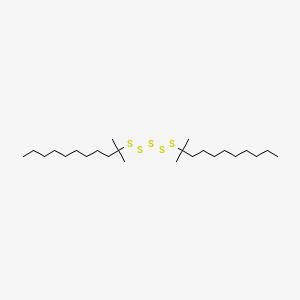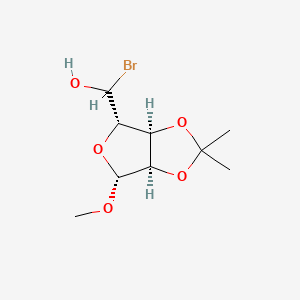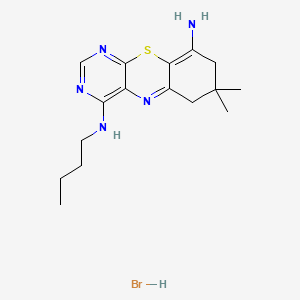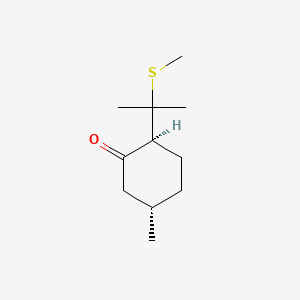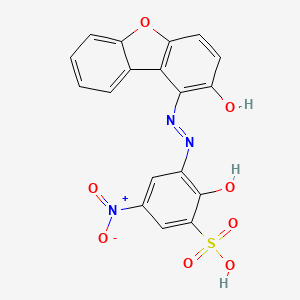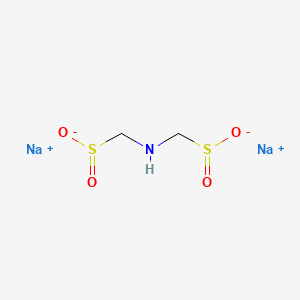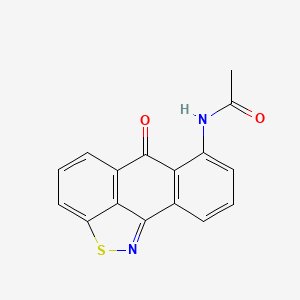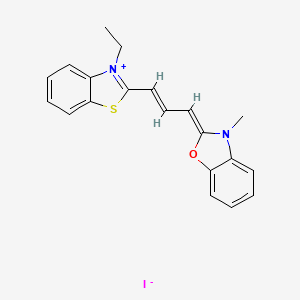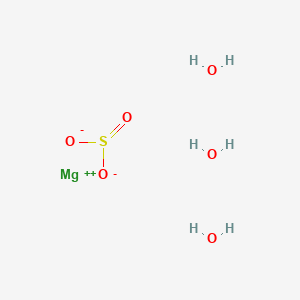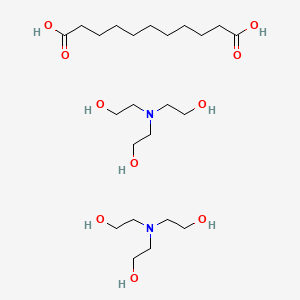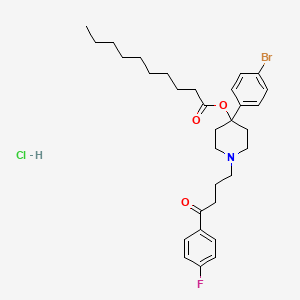
4-(4-Bromophenyl)-1-(4-(4-fluorophenyl)-4-oxobutyl)-4-piperidyl decanoate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
EINECS 281-141-7, also known as bis(2-ethylhexyl) phthalate (DEHP), is a widely used plasticizer. It is primarily added to polyvinyl chloride (PVC) to make it flexible. DEHP is a colorless, odorless liquid that is insoluble in water but soluble in most organic solvents. It is one of the most commonly used phthalates in the production of flexible plastics.
Preparation Methods
Synthetic Routes and Reaction Conditions
DEHP is synthesized through the esterification of phthalic anhydride with 2-ethylhexanol. The reaction typically occurs in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The process involves heating the reactants to a temperature range of 140-160°C to facilitate the esterification reaction.
Industrial Production Methods
In industrial settings, the production of DEHP involves a continuous process where phthalic anhydride and 2-ethylhexanol are fed into a reactor. The reaction mixture is then heated and stirred to ensure complete esterification. The resulting product is purified through distillation to remove any unreacted materials and by-products.
Chemical Reactions Analysis
Types of Reactions
DEHP primarily undergoes hydrolysis and oxidation reactions. Hydrolysis occurs when DEHP is exposed to water, leading to the formation of phthalic acid and 2-ethylhexanol. Oxidation reactions can occur in the presence of strong oxidizing agents, resulting in the formation of various oxidation products.
Common Reagents and Conditions
Hydrolysis: Water, acidic or basic conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide
Major Products Formed
Hydrolysis: Phthalic acid, 2-ethylhexanol
Oxidation: Various oxidation products depending on the specific conditions and reagents used
Scientific Research Applications
DEHP has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry
In chemistry, DEHP is used as a plasticizer in the production of flexible PVC products. It is also used as a solvent in various chemical reactions and processes.
Biology
In biological research, DEHP is studied for its effects on living organisms. It is known to be an endocrine disruptor, and research is ongoing to understand its impact on human health and the environment.
Medicine
In the medical field, DEHP is used in the manufacture of medical devices such as blood bags, catheters, and tubing. due to its potential health risks, there is ongoing research to find safer alternatives.
Industry
In industry, DEHP is used in the production of a wide range of flexible plastic products, including cables, flooring, and wall coverings. It is also used in the production of adhesives, sealants, and coatings.
Mechanism of Action
DEHP exerts its effects primarily through its role as an endocrine disruptor. It can interfere with the normal functioning of the endocrine system by mimicking or blocking the action of natural hormones. DEHP and its metabolites can bind to hormone receptors, leading to altered gene expression and disrupted hormonal balance. The molecular targets of DEHP include estrogen receptors, androgen receptors, and peroxisome proliferator-activated receptors (PPARs).
Comparison with Similar Compounds
DEHP is part of a group of chemicals known as phthalates, which are commonly used as plasticizers. Similar compounds include:
- Diisononyl phthalate (DINP)
- Diisodecyl phthalate (DIDP)
- Butyl benzyl phthalate (BBP)
- Di-n-octyl phthalate (DNOP)
Uniqueness of DEHP
DEHP is unique among phthalates due to its widespread use and extensive research on its health effects. It is one of the most studied phthalates, and its potential health risks have led to increased regulatory scrutiny and efforts to find safer alternatives.
Properties
CAS No. |
83863-75-6 |
|---|---|
Molecular Formula |
C31H42BrClFNO3 |
Molecular Weight |
611.0 g/mol |
IUPAC Name |
[4-(4-bromophenyl)-1-[4-(4-fluorophenyl)-4-oxobutyl]piperidin-4-yl] decanoate;hydrochloride |
InChI |
InChI=1S/C31H41BrFNO3.ClH/c1-2-3-4-5-6-7-8-11-30(36)37-31(26-14-16-27(32)17-15-26)20-23-34(24-21-31)22-9-10-29(35)25-12-18-28(33)19-13-25;/h12-19H,2-11,20-24H2,1H3;1H |
InChI Key |
KWIHTJZYLLHSTE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(=O)OC1(CCN(CC1)CCCC(=O)C2=CC=C(C=C2)F)C3=CC=C(C=C3)Br.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


